N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methylsulfanyl group, and a trifluoromethyl-pyrazolyl group
Preparation Methods
The synthesis of N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring:
Attachment of the benzamide group: This involves the reaction of the pyrazole derivative with benzoyl chloride in the presence of a base.
Introduction of the cyclopentyl group: This step can be carried out through a nucleophilic substitution reaction.
Addition of the methylsulfanyl group: This is typically done through a thiolation reaction using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl-pyrazolyl group is known to enhance binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide can be compared with similar compounds such as:
N-cyclopentyl-2-(methylsulfanyl)benzamide: Lacks the trifluoromethyl-pyrazolyl group, which may result in different biological activities.
N-cyclopentyl-2-(methylsulfanyl)-N-{2-[1H-pyrazol-1-yl]ethyl}benzamide: Lacks the trifluoromethyl group, potentially affecting its binding affinity and biological properties.
N-cyclopentyl-2-(methylsulfanyl)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide: Has an acetamide group instead of a benzamide group, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c1-27-16-9-5-4-8-15(16)18(26)25(14-6-2-3-7-14)13-12-24-11-10-17(23-24)19(20,21)22/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGGJDFFQVHQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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